molecular formula C22H31N3O13 B3028014 N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1456553-26-6

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B3028014
CAS No.: 1456553-26-6
M. Wt: 545.5 g/mol
InChI Key: HXQAUFSCNOLKJP-UHFFFAOYSA-N
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Description

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated acetamide derivative with the molecular formula C₃₀H₄₄N₄O₁₈ and a molecular weight of 748.69 g/mol . Its structure features:

  • Two oxane (sugar) rings substituted with multiple hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups.
  • Acetamido (-NHCOCH₃) moieties at strategic positions.
  • A 4-nitrophenoxy group attached to one oxane ring, a hallmark of chromogenic substrates used in enzymatic assays .

Properties

IUPAC Name

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQAUFSCNOLKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405129
Record name GlcNAc-b-1,3-GalNAc-a-PNP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125455-64-3
Record name GlcNAc-b-1,3-GalNAc-a-PNP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrophenoxy group: This step might involve nucleophilic substitution reactions where a nitrophenol derivative reacts with a suitable leaving group on the oxane ring.

    Acetamido group addition: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

    Hydroxylation and hydroxymethylation:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups can undergo oxidation to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Study of reaction mechanisms: Helps in understanding the reaction pathways and mechanisms of complex organic reactions.

Biology

    Enzyme interactions: Studied for its interactions with enzymes and potential as an enzyme inhibitor.

    Cell signaling: Investigated for its role in modulating cell signaling pathways.

Medicine

    Drug development: Explored for its potential as a lead compound in drug development for various diseases.

    Antimicrobial activity: Studied for its potential antimicrobial properties.

Industry

    Material science: Used in the development of new materials with specific properties.

    Biotechnology: Applied in biotechnological processes for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of “N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of cell signaling pathways, and disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogs with Nitrophenoxy Groups

Compounds bearing nitrophenoxy groups are widely used as chromogenic substrates for enzymes like glycosidases or phosphatases. Below is a comparison with a simpler analog:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
Target Compound C₃₀H₄₄N₄O₁₈ 748.69 Acetamido, nitrophenoxy, hydroxyl, oxane Enzyme substrate; glycobiology research
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide C₁₄H₁₈N₂O₈* ~342.3 Acetamido, nitrophenoxy, oxane Chromogenic substrate for glycosidases

Key Differences :

  • The target compound’s larger size and additional oxane ring enhance water solubility due to more hydroxyl groups but may reduce membrane permeability.
  • The 4-nitrophenoxy group in both compounds enables colorimetric detection of enzymatic activity, but the target’s complexity could make it a substrate for specific glycosidases requiring branched sugar motifs.

Acetamide-Containing Glycosides

Glycosylated acetamides are common in bioactive natural products. A highly branched example is:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
Target Compound C₃₀H₄₄N₄O₁₈ 748.69 Acetamido, hydroxyl, oxane, nitrophenoxy Potential roles in cell-cell recognition
Gal(b1-4)GlcNAc(b1-2)Man(a1-6)[GlcNAc(b1-2)...[Fuc(a1-6)]GlcNAc () Not provided >1000 Multiple acetamido, glycan branches Glycobiology, antibody binding studies

Key Differences :

  • The compound is a highly branched glycan with multiple acetamido groups, likely involved in protein-glycan interactions .
  • The target compound’s nitrophenoxy group distinguishes it as a synthetic or semi-synthetic derivative, possibly optimized for stability or enzymatic cleavage.

Hydroxamic Acid and Antioxidant Derivatives

Hydroxamic acids and acetamide derivatives often exhibit antioxidant or metal-chelating properties. For example:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
Target Compound C₃₀H₄₄N₄O₁₈ 748.69 Acetamido, hydroxyl Not explicitly reported
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () C₁₃H₁₇ClN₂O₂ 276.74 Hydroxamic acid, chlorophenyl Antioxidant (DPPH assay)

Key Differences :

  • The compound’s hydroxamic acid group confers strong metal-chelating and radical-scavenging activity, whereas the target compound’s bioactivity (if any) is likely tied to enzyme-substrate interactions .
  • The target’s nitrophenoxy group is absent in these analogs, limiting direct comparison of redox properties.

Triazine-Linked Acetamides

Triazine derivatives are explored for agrochemical and pharmaceutical uses:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
Target Compound C₃₀H₄₄N₄O₁₈ 748.69 Acetamido, hydroxyl Enzyme substrate
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide () C₁₄H₁₇N₅O₃S 343.38 Triazine, thioether, acetamide Herbicide or drug candidate

Key Differences :

  • The compound’s triazine-thioether backbone suggests utility in inhibiting metabolic enzymes (e.g., acetolactate synthase in plants).
  • The target compound’s sugar-based structure implies a different mechanism, possibly as a glycosidase substrate or biosynthetic intermediate.

Data Table: Key Properties of Compared Compounds

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) 748.69 ~342.3 276.74 343.38
Key Functional Groups Nitrophenoxy, acetamido, hydroxyl Nitrophenoxy, acetamido Hydroxamic acid, chlorophenyl Triazine, thioether
Solubility (Predicted) High (polar groups) Moderate Low (hydrophobic) Moderate
Potential Applications Enzyme substrate Enzyme substrate Antioxidant Agrochemical

Biological Activity

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound with significant biological activity due to its unique structural features. The compound has multiple functional groups, including acetamido, hydroxy, hydroxymethyl, and nitrophenoxy, which contribute to its reactivity and potential therapeutic effects.

PropertyValue
Molecular FormulaC22H31N3O13
Molecular Weight545.5 g/mol
CAS Number125455-64-3
Melting Point225-230 °C
Boiling Point965.4 °C at 760 mmHg
Density1.55 g/cm³
Storage Conditions-20 °C

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the nitrophenoxy group enhances its reactivity, potentially allowing it to modulate enzyme activities or receptor interactions.

Potential Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The nitrophenoxy group may play a critical role in this activity by disrupting bacterial cell membranes or inhibiting key metabolic pathways.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Antioxidant Properties : The hydroxyl groups in the structure are known to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against various pathogens. Results indicated that compounds with similar functional groups demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.
  • Oxidative Stress Study : Research showed that the compound effectively reduced oxidative stress markers in vitro, indicating its potential use as an antioxidant supplement in therapeutic applications.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting comprehensive animal studies to assess the efficacy and safety profile.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and reduce potential side effects.
  • Mechanistic Studies : Investigating the specific molecular pathways through which the compound exerts its effects on cellular functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

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